molecular formula C14H17BrN2 B2938327 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole CAS No. 1771165-81-1

4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole

Cat. No.: B2938327
CAS No.: 1771165-81-1
M. Wt: 293.208
InChI Key: MNTYUAKWOWHCDG-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a bromine atom at the 4-position of the indole ring and a pyrrolidine group attached via an ethyl linker at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole typically involves the following steps:

    Bromination: The starting material, indole, undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Alkylation: The brominated indole is then subjected to alkylation with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted indole derivative.

Scientific Research Applications

4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors, modulating their activity. The bromine atom and pyrrolidine group may enhance the compound’s binding affinity and selectivity for certain targets, influencing biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
  • 4-(1-Pyrrolidinyl)piperidine
  • 1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives

Uniqueness

4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyrrolidine group enhances its reactivity and potential for diverse applications compared to other indole derivatives.

Properties

IUPAC Name

4-bromo-1-(2-pyrrolidin-1-ylethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c15-13-4-3-5-14-12(13)6-9-17(14)11-10-16-7-1-2-8-16/h3-6,9H,1-2,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTYUAKWOWHCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1771165-81-1
Record name 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole
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